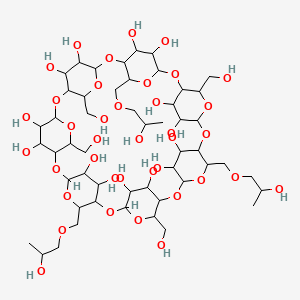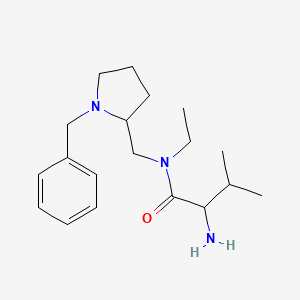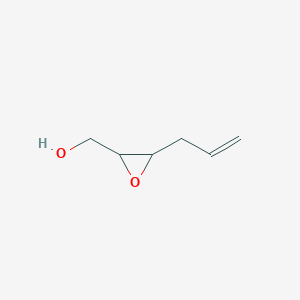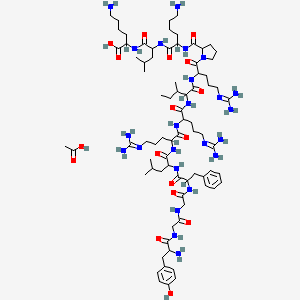
zinc;2,2-dimethylpropanoate;ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2,2-dimethylpropanoate;ethyl benzoate: is a compound that combines zinc with two organic ligands: 2,2-dimethylpropanoate and ethyl benzoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of zinc;2,2-dimethylpropanoate;ethyl benzoate typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and ethyl benzoate. The process can be summarized as follows:
Reaction of Zinc Salts with 2,2-Dimethylpropanoic Acid: Zinc salts, such as zinc chloride or zinc acetate, are reacted with 2,2-dimethylpropanoic acid in an appropriate solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction.
Addition of Ethyl Benzoate: Ethyl benzoate is then added to the reaction mixture. The reaction is allowed to proceed under controlled temperature and pressure conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Zinc;2,2-dimethylpropanoate;ethyl benzoate can undergo oxidation reactions, particularly at the organic ligands. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur, especially involving the zinc ion. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups. This can be achieved using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the organic ligands.
Reduction: Reduced forms of the zinc ion and modified ligands.
Substitution: New compounds with substituted ligands.
Applications De Recherche Scientifique
Zinc;2,2-dimethylpropanoate;ethyl benzoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme activity modulation.
Medicine: Explored for its therapeutic potential, particularly in zinc supplementation and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of zinc;2,2-dimethylpropanoate;ethyl benzoate involves the interaction of zinc ions with various molecular targets. Zinc ions can act as cofactors for enzymes, influencing their activity and stability. The organic ligands, 2,2-dimethylpropanoate and ethyl benzoate, can modulate the solubility and bioavailability of the compound, enhancing its effectiveness in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc acetate: Commonly used zinc salt with applications in medicine and industry.
Zinc benzoate: Similar to zinc;2,2-dimethylpropanoate;ethyl benzoate but with different organic ligands.
Zinc pivalate: Another zinc compound with 2,2-dimethylpropanoate ligands.
Uniqueness
This compound is unique due to the combination of its specific organic ligands, which confer distinct chemical properties and potential applications. The presence of both 2,2-dimethylpropanoate and ethyl benzoate ligands allows for a broader range of reactivity and functionality compared to similar compounds.
Propriétés
Formule moléculaire |
C14H18O4Zn |
|---|---|
Poids moléculaire |
315.7 g/mol |
Nom IUPAC |
zinc;2,2-dimethylpropanoate;ethyl benzoate |
InChI |
InChI=1S/C9H9O2.C5H10O2.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;1-5(2,3)4(6)7;/h4-7H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Clé InChI |
PLPFRJJIPSQGDE-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=CC=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
![4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14791318.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)
![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)
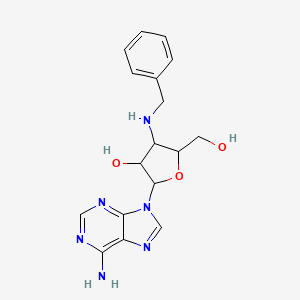
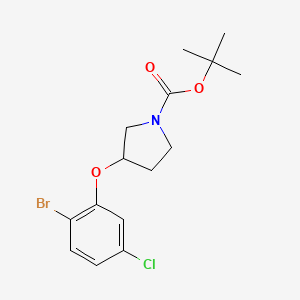
![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
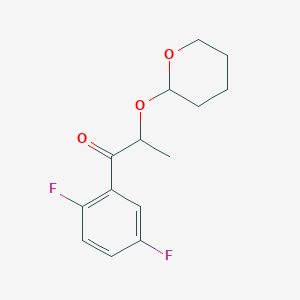
![19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-[(1S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B14791377.png)
